tert-Butyl (S)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate
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Overview
Description
tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate: is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including the formation of the boronic ester group using bis(pinacolato)diboron and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and various aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to create compounds that may have therapeutic properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate apart from similar compounds is its unique structure, which combines a boronic ester group with a dihydrobenzopyran moiety.
Properties
Molecular Formula |
C20H30BNO5 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-4-yl]carbamate |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-16-12-24-11-13-10-14(8-9-15(13)16)21-26-19(4,5)20(6,7)27-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m1/s1 |
InChI Key |
OUWYDYSSLGYIAU-MRXNPFEDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@@H](COC3)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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